molecular formula C11H15NO B091989 4-(Diethylamino)benzaldehyde CAS No. 120-21-8

4-(Diethylamino)benzaldehyde

Cat. No. B091989
CAS RN: 120-21-8
M. Wt: 177.24 g/mol
InChI Key: MNFZZNNFORDXSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Diethylamino)benzaldehyde is a member of the class of benzaldehydes carrying a diethylamino substituent at position 4. It has a role as an EC 1.2.1.3 [aldehyde dehydrogenase (NAD (+))] inhibitor .


Synthesis Analysis

A novel series of cationic surfactants containing Schiff base groups were synthesized by condensation of fatty amines namely: dodecyl, tetradecyl, hexadecyl and octadecyl amine and 4-diethylaminobenzaldehyde .


Molecular Structure Analysis

The molecular formula of 4-(Diethylamino)benzaldehyde is C11H15NO. The molecular weight is 177.24 g/mol . The IUPAC name is 4-(diethylamino)benzaldehyde .


Chemical Reactions Analysis

4-(Diethylamino)benzaldehyde is used in the preparation of 5-(4-diethylamino-benzylidene)-selenazolidine-2,4-dione by using aqueous methylamine as a reagent .


Physical And Chemical Properties Analysis

4-(Diethylamino)benzaldehyde is an organic carbonyl compound containing amino and aldehyde groups .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is toxic in contact with skin, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

The expansion of the 4-(Diethylamino)benzaldehyde scaffold to explore the impact on aldehyde dehydrogenase activity and antiproliferative activity in prostate cancer has been reported . The study supports the use of DEAB as an ALDH inhibitor but also reveals closely related analogues with increased selectivity and potency .

properties

IUPAC Name

4-(diethylamino)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-3-12(4-2)11-7-5-10(9-13)6-8-11/h5-9H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNFZZNNFORDXSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0021963
Record name 4-(Diethylamino)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0021963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Diethylamino)benzaldehyde

CAS RN

120-21-8
Record name 4-(Diethylamino)benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=120-21-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Diethylamino)benzaldehyde
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000120218
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(Diethylamino)benzaldehyde
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8782
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzaldehyde, 4-(diethylamino)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4-(Diethylamino)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0021963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-diethylaminobenzaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.003.980
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-(N,N-DIETHYLAMINO)BENZALDEHYDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S640XWL10H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Diethylamino)benzaldehyde
Reactant of Route 2
Reactant of Route 2
4-(Diethylamino)benzaldehyde
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
4-(Diethylamino)benzaldehyde
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
4-(Diethylamino)benzaldehyde
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
4-(Diethylamino)benzaldehyde
Reactant of Route 6
4-(Diethylamino)benzaldehyde

Q & A

A: 4-(Diethylamino)benzaldehyde (DEAB) potently inhibits cytosolic aldehyde dehydrogenase (ALDH), particularly the ALDH1 isoform. [, , , ] This inhibition disrupts the oxidation of aldehydes, including acetaldehyde (a metabolite of ethanol) and aldophosphamide (an active metabolite of cyclophosphamide). [, ]

A: DEAB's inhibition of ALDH leads to increased blood acetaldehyde levels and decreased plasma acetate levels following ethanol consumption. [] This is analogous to the effects of disulfiram, a drug used to treat alcohol use disorder. []

ANone: The molecular formula is C11H15NO, and the molecular weight is 177.24 g/mol. [Information can be derived from the chemical name and basic chemistry knowledge]

A: While spectroscopic data isn't extensively detailed, one study mentions the use of FT-IR and 1H NMR to characterize DEAB and its derivatives. [] Another study references UV absorption analysis in the context of DEAB's application in xerographic performance. []

A: Yes, DEAB has been utilized in photorefractive polymer composites for its charge transport properties. [, , , ] Specifically, it has been incorporated into systems containing poly(N-vinyl carbazole) (PVK) and 2,4,7-trinitro-9-fluorenone (TNF). [, , ]

ANone: The provided research focuses primarily on DEAB's inhibitory role rather than its catalytic properties. Therefore, this aspect is not covered in these papers.

A: Yes, Density Functional Theory (DFT) calculations were employed to investigate the two-photon absorption properties of cycloalkanone chromophores derived from DEAB. [] These calculations provided insights into the molecular geometry and electronic structure of these compounds. [] Another study utilized semi-empirical molecular orbital calculations to analyze the charge carrier trapping properties of DEAB and a carbazole dimer in a molecularly doped polymer system. []

A: Researchers synthesized a series of DEAB analogues to explore their impact on ALDH activity and antiproliferative activity against prostate cancer cells. [] Some modifications led to increased potency and selectivity against specific ALDH isoforms (ALDH1A3 and ALDH3A1). [] Additionally, several analogues displayed greater cytotoxicity against prostate cancer cell lines compared to DEAB. []

ANone: The provided research doesn't explicitly focus on DEAB's stability or formulation strategies.

ANone: The research papers provided don't cover SHE regulations related to DEAB.

A: DEAB, even at doses that significantly inhibit ALDH, did not affect the half-life or total clearance of antipyrine in mice. [] This suggests that DEAB doesn't interfere with the microsomal mixed-function oxidase system responsible for antipyrine metabolism. []

A: In vitro, DEAB sensitized cyclophosphamide-resistant L1210 leukemia cells to the cytotoxic effects of activated cyclophosphamide. [] In vivo, DEAB administration to mice increased blood acetaldehyde and decreased plasma acetate levels following ethanol administration, indicating inhibition of ALDH activity. [] Additionally, DEAB analogues showed potent inhibitory activity against ALDH isoforms and increased cytotoxicity against prostate cancer cell lines. [] Furthermore, DEAB has been implicated in modulating primitive blood cell formation in zebrafish embryos and murine models. [, ] In these studies, DEAB, through its inhibitory action on retinaldehyde dehydrogenase, led to increased expression of hematopoietic markers like gata1 and increased numbers of primitive erythroid colony-forming cells. [, ]

A: Resistance to cyclophosphamide in L1210 cells is primarily attributed to elevated levels of cytosolic ALDH. [] DEAB, as a potent ALDH inhibitor, can overcome this resistance by preventing the detoxification of aldophosphamide, the active metabolite of cyclophosphamide. []

ANone: The provided papers do not delve into detailed toxicology or long-term safety profiles of DEAB.

ANone: This aspect is not a central focus in the provided research articles.

ANone: The research presented does not explore biomarkers for DEAB efficacy, treatment response, or adverse effects.

ANone: Several analytical methods are mentioned, including:

  • Reverse-phase HPLC: Used to analyze the metabolism of retinoic acid by zebrafish Cyp26D1, a cytochrome P450 enzyme, in the presence and absence of DEAB. [, ]
  • Western blot analysis: Employed to detect ALDH levels in cell and tissue extracts using antibodies specific to the cytosolic ALDH isoform. []
  • Capillary Zone Electrophoresis (CZE): Utilized to quantify DEAB after derivatization with 4-(diethylamino)benzaldehyde, allowing for UV detection. []

ANone: The provided research papers do not contain information regarding the environmental impact or degradation of DEAB.

ANone: This specific aspect is not elaborated upon in the provided research papers.

ANone: Detailed validation parameters for the analytical methods employed are not provided in the research papers.

ANone: The research papers do not focus on quality control and assurance measures for DEAB.

ANone: This aspect is not discussed within the scope of the provided research.

ANone: Information on DEAB's interactions with drug transporters is not found in the provided papers.

A: Based on a study using antipyrine as a probe, DEAB does not appear to affect the activity of microsomal mixed-function oxidases. [] This suggests that DEAB's inhibitory effects are relatively specific to ALDH and do not significantly impact this major drug-metabolizing enzyme system. []

ANone: The provided research does not specifically address the biocompatibility or biodegradability of DEAB.

A: While the research doesn't directly compare DEAB to alternatives, disulfiram is mentioned as a known ALDH inhibitor with a similar effect on ethanol metabolism. [] Furthermore, the exploration of DEAB analogues highlights the potential for identifying compounds with improved potency and selectivity for specific ALDH isoforms. []

ANone: This area is not within the scope of the provided research articles.

ANone: Specific research infrastructure and resources dedicated to DEAB are not discussed within the provided research.

A: While the provided research doesn't offer a comprehensive historical overview, one paper alludes to DEAB's history as a known charge-transporting material. []

ANone: DEAB's use spans multiple disciplines:

  • Biochemistry/Pharmacology: Investigating its role as an ALDH inhibitor and its effects on ethanol metabolism, cyclophosphamide resistance, and retinoic acid signaling. [, , , , , , , ]
  • Material Science: Exploring its charge transport properties in photorefractive polymer composites. [, , , ]
  • Organic Chemistry: Synthesizing DEAB derivatives and investigating their structure-activity relationships. [, , ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.